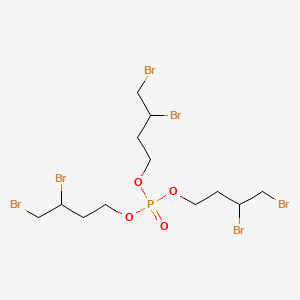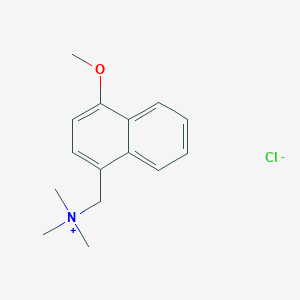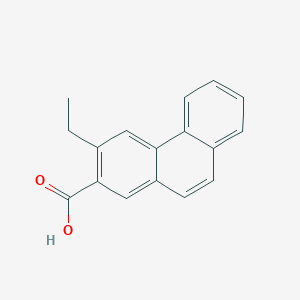
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a synthetic organic compound that belongs to the class of benzoxathioles. These compounds are characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms. The presence of diethyl groups at the 3-position adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a diethyl-substituted benzene derivative with sulfur and oxygen-containing reagents under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction vessels designed to handle the reagents and conditions required.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzene ring or the oxathiole ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the benzene or oxathiole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxathioles: Other compounds in the benzoxathiole class with different substituents.
Thiophenes: Compounds with a sulfur-containing five-membered ring.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Uniqueness
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur in the oxathiole ring. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
112320-43-1 |
|---|---|
Molekularformel |
C11H14O3S |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
3,3-diethyl-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-3-11(4-2)9-7-5-6-8-10(9)15(12,13)14-11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VLPCAPUXQOMHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2S(=O)(=O)O1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



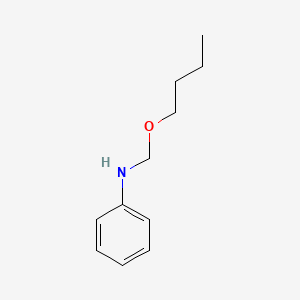
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
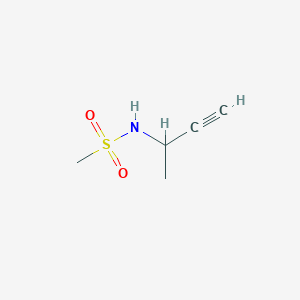

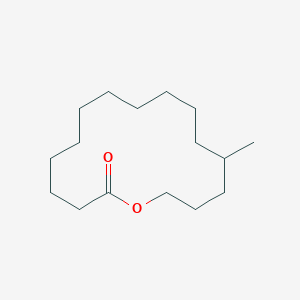
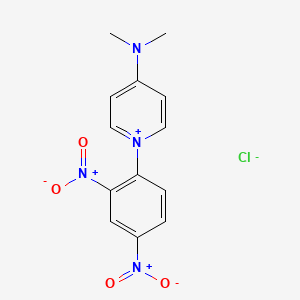
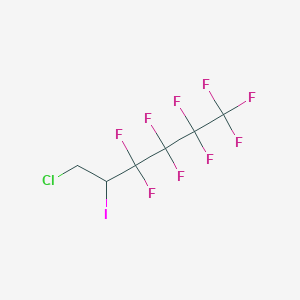
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)

